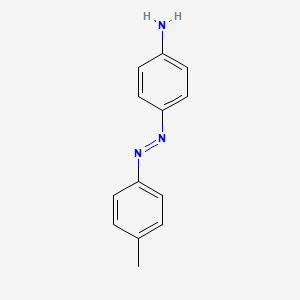

4-(p-Tolylazo)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(p-Tolylazo)aniline is a useful research compound. Its molecular formula is C13H13N3 and its molecular weight is 211.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemistry

In chemical research, 4-(p-Tolylazo)aniline is primarily used as a dye in various reactions to visualize and track reaction progress. Its azo group allows for distinct color changes that can indicate the completion of a reaction or the presence of specific compounds.

Table 1: Applications in Chemical Reactions

| Application | Description |

|---|---|

| Dye for reactions | Used to monitor progress in organic synthesis |

| Colorimetric assays | Employed in assays to detect analytes |

Biology

In biological applications, this compound is utilized for staining techniques in microscopy, enhancing the visibility of cellular structures. Its ability to bind selectively to certain biomolecules makes it valuable for histological studies.

Case Study: Staining Techniques

- A study demonstrated that this compound effectively stains specific proteins in tissue samples, improving contrast and aiding in the identification of cellular components under a microscope.

Medicine

Research is ongoing into the potential therapeutic properties of this compound, particularly its anti-cancer activities. Preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis in cancer cell lines.

Table 2: Pharmacological Activities

| Activity | Findings |

|---|---|

| Anti-cancer properties | Induces apoptosis in specific cancer cells |

| Antioxidant properties | Exhibits scavenging activity against free radicals |

Case Study: Anti-Cancer Research

- A recent investigation found that derivatives of this compound showed significant growth inhibition against various cancer cell lines, indicating its potential as a lead compound for further development.

Textile Industry

In the textile industry, this compound is used to produce colored dyes for fabrics. Its stability and vibrant color make it suitable for use in various textile applications, although safety regulations limit its use due to potential carcinogenic properties.

Table 3: Industrial Uses

| Industry | Application |

|---|---|

| Textile | Production of azo dyes for fabric coloring |

| Polymer manufacturing | Used as a colorant in plastics and coatings |

Environmental Monitoring

The compound is also employed in environmental monitoring to detect azo dyes in wastewater. Analytical methods such as high-performance liquid chromatography (HPLC) are used to quantify its presence and assess compliance with environmental regulations.

Case Study: Environmental Analysis

- A study conducted on textile effluents utilized HPLC to measure the concentration of azo dyes including this compound, providing insights into pollution levels and regulatory compliance.

Chemical Reactions Analysis

Reduction Reactions

The azo group (-N=N-) in 4-(p-Tolylazo)aniline is highly susceptible to reductive cleavage. Key methods include:

-

Sodium dithionite (Na₂S₂O₄) : Reduces the azo bond to form 4-aminophenol and p-toluidine under mild aqueous conditions.

-

Catalytic hydrogenation : Using palladium or platinum catalysts in ethanol, the azo group is converted to two primary aromatic amines.

Mechanism : Reduction proceeds via electron transfer to the azo bond, forming a diradical intermediate that subsequently hydrolyzes into amine derivatives.

Oxidation Reactions

Oxidation targets both the azo group and aromatic rings:

-

Potassium permanganate (KMnO₄) : In acidic conditions, the azo group oxidizes to nitroso (-NO) derivatives .

-

Ozone (O₃) : Cleaves the aromatic rings, leading to carboxylic acid formation.

Industrial relevance : Oxidation products are intermediates in synthesizing nitro compounds for dyes and pharmaceuticals.

Electrophilic Substitution

The electron-rich aromatic rings undergo substitution at specific positions:

| Reaction Type | Reagents/Conditions | Position of Substitution | Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | Para to -NH₂ group | 4-(p-Tolylazo)-3-nitroaniline |

| Sulfonation | H₂SO₄, 50°C | Meta to azo group | 4-(p-Tolylazo)-2-sulfoaniline |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃, RT | Ortho to -NH₂ group | 4-(p-Tolylazo)-2-chloroaniline |

Mechanistic insight : The -NH₂ group directs electrophiles to the para position, while the azo group deactivates the adjacent ring, favoring meta substitution .

Coupling Reactions

This compound acts as a diazo component in synthesizing complex dyes:

-

Active methylene compounds (e.g., β-naphthol): Form trisazo dyes under alkaline conditions.

-

Aromatic amines : Coupling with aniline derivatives produces disazo compounds, enhancing color intensity .

Example :

textThis compound + β-naphthol → Trisazo dye (λ_max = 480 nm)

Photochemical Reactions

UV/visible light induces homolytic cleavage of the azo bond, generating aryl radicals:

-

Radical intermediates : Participate in polymerization or crosslinking reactions.

-

Degradation : Prolonged UV exposure decomposes the compound into smaller aromatic fragments.

Applications : Used in photoresponsive materials and controlled-release systems.

Reaction Conditions and Catalysts

| Reaction | Temperature Range | Catalyst/Solvent | Yield (%) |

|---|---|---|---|

| Reduction (Na₂S₂O₄) | 25–40°C | Water/Ethanol | 85–92 |

| Nitration | 0–5°C | H₂SO₄ | 78 |

| Coupling (β-naphthol) | 50–60°C | NaOH (10% aqueous) | 90 |

Research Findings

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(p-Tolylazo)aniline in a laboratory setting?

Azo compounds like this compound are typically synthesized via diazotization followed by coupling. Begin by diazotizing p-toluidine (4-methylaniline) using nitrous acid (HNO₂) under acidic conditions (0–5°C). The resulting diazonium salt is then coupled with aniline in a weakly acidic or neutral medium to form the azo bond. To direct regioselectivity, protect the aniline’s amino group via acetylation before coupling, followed by deprotection . Monitor reaction progress using TLC and purify via recrystallization.

Q. How can spectroscopic techniques (e.g., NMR, IR) be utilized to characterize this compound?

- ¹H NMR : The methyl group on the p-tolyl ring appears as a singlet (~δ 2.3 ppm). Aromatic protons split into distinct patterns: protons ortho to the azo group (δ 7.2–7.8 ppm) show deshielding due to electron withdrawal, while meta protons are upfield-shifted. The NH₂ group (if unmodified) appears as a broad peak (~δ 5–6 ppm) .

- IR : Stretching vibrations for N=N (azo) appear at ~1450–1600 cm⁻¹. Aromatic C-H and C=C stretches are observed at 3000–3100 cm⁻¹ and 1500–1600 cm⁻¹, respectively.

- UV-Vis : The azo chromophore absorbs strongly in the visible range (λmax ~400–500 nm), useful for quantifying concentration or monitoring photochemical reactions.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in azo coupling reactions?

The electrophilic diazonium ion attacks the electron-rich para position of aniline. The p-tolyl group’s electron-donating methyl (+I effect) enhances the nucleophilicity of the coupled aromatic ring, stabilizing intermediates. Kinetic studies using stopped-flow spectrometry can elucidate rate constants, while DFT calculations model charge distribution and transition states. Competing pathways (e.g., ortho coupling) are suppressed by steric hindrance from the methyl group .

Q. How does the p-tolyl group influence the electronic properties and stability of this compound compared to phenyl-substituted analogs?

The methyl group’s +I effect increases electron density on the azo bond, enhancing thermal stability but reducing susceptibility to electrophilic attack. Cyclic voltammetry reveals a lower oxidation potential compared to phenyl analogs due to delocalization into the methyl-substituted ring. Stability under UV light can be assessed via photodegradation assays, showing slower decomposition than unsubstituted derivatives .

Q. What experimental approaches are appropriate for investigating the coordination chemistry of this compound with transition metals?

- Synthesis : React this compound with metal salts (e.g., Mn(II), Co(II)) in ethanol/water. The azo group acts as a bidentate ligand via N-atoms.

- Characterization : Use X-ray crystallography to determine geometry (e.g., octahedral for Mn complexes). Magnetic susceptibility measurements and EPR spectroscopy assess metal-ligand interactions .

- Applications : Study catalytic activity in oxidation reactions or photodynamic properties for materials science.

Q. Safety and Data Contradiction Analysis

Q. What are the critical safety considerations when handling this compound?

- Toxicity : Classified as a Category 4 acute toxin (oral, dermal, inhalation). Use fume hoods, gloves, and PPE.

- Carcinogenicity : Potential tumorigenic effects reported in animal studies; treat as a suspect carcinogen .

- Decomposition : Heating releases toxic NOₓ fumes; store in cool, ventilated areas away from oxidizers .

Q. How should researchers address discrepancies in reported toxicity profiles of this compound?

Conflicting data may arise from variations in purity, exposure routes, or model systems. Conduct in vitro assays (e.g., Ames test for mutagenicity) and in vivo studies under standardized protocols (OECD guidelines). Compare results with structurally similar azo compounds (e.g., 4-aminoazobenzene) to contextualize risks. Always reference batch-specific SDS and prioritize recent peer-reviewed data .

Methodological Notes

- Synthesis Optimization : Use DOE (Design of Experiments) to optimize reaction yield by varying pH, temperature, and stoichiometry.

- Advanced Spectroscopy : Time-resolved fluorescence can probe excited-state dynamics in photochemical studies.

- Computational Tools : Gaussian or ORCA software for modeling electronic transitions and ligand-metal binding energies.

Properties

CAS No. |

79349-35-2 |

|---|---|

Molecular Formula |

C13H13N3 |

Molecular Weight |

211.26 g/mol |

IUPAC Name |

4-[(4-methylphenyl)diazenyl]aniline |

InChI |

InChI=1S/C13H13N3/c1-10-2-6-12(7-3-10)15-16-13-8-4-11(14)5-9-13/h2-9H,14H2,1H3 |

InChI Key |

PBKCJNOFHGLNEZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.